(R)-4-Chloro-6-iodohept-6-en-1-ol
Description
(R)-4-Chloro-6-iodohept-6-en-1-ol is a halogenated unsaturated alcohol with a chiral center at the 4th carbon. Its molecular formula is C₇H₁₂ClIO, with a molecular weight of 274.53 g/mol. The compound features a double bond at the 6th carbon, a chlorine substituent at the 4th carbon, and an iodine atom at the 6th carbon, making it a structurally complex molecule.
Properties
Molecular Formula |
C7H12ClIO |
|---|---|
Molecular Weight |
274.53 g/mol |
IUPAC Name |
(4R)-4-chloro-6-iodohept-6-en-1-ol |
InChI |
InChI=1S/C7H12ClIO/c1-6(9)5-7(8)3-2-4-10/h7,10H,1-5H2/t7-/m1/s1 |
InChI Key |
YAYMQIVCAYURNM-SSDOTTSWSA-N |
Isomeric SMILES |
C=C(C[C@@H](CCCO)Cl)I |
Canonical SMILES |
C=C(CC(CCCO)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6-iodohept-6-en-1-ol typically involves multi-step organic reactions. One common method is the halogenation of heptene derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-4-Chloro-6-iodohept-6-en-1-ol may involve large-scale halogenation processes using chlorine and iodine sources The reaction is carefully controlled to ensure the correct placement of halogen atoms and to minimize by-products
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-6-iodohept-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol can be used to develop new pharmaceuticals. Its halogen atoms and hydroxyl group provide sites for further modification, potentially leading to compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Chloro-6-iodohept-6-en-1-ol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (R)-4-Chloro-6-iodohept-6-en-1-ol, we compare it with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural Analog: (E)-6-Methylhept-4-en-1-ol
- Molecular Formula : C₈H₁₆O
- Molecular Weight : 128.21 g/mol
- Substituents : A methyl group at the 6th carbon and a double bond at the 4th carbon.
- Key Differences: Halogenation: Unlike (R)-4-Chloro-6-iodohept-6-en-1-ol, (E)-6-Methylhept-4-en-1-ol lacks halogens, resulting in significantly lower molecular weight and distinct reactivity. Chirality: (E)-6-Methylhept-4-en-1-ol lacks a chiral center, simplifying its stereochemical behavior compared to the (R)-configured target compound. Applications: (E)-6-Methylhept-4-en-1-ol is used in fragrance synthesis due to its mild, citrus-like odor, whereas the halogenated analog is more likely to serve as a reactive intermediate in cross-coupling reactions .
Halogenated Analogs: 5-Chloro-1-penten-3-ol
- Molecular Formula : C₅H₉ClO
- Molecular Weight : 120.58 g/mol
- Key Differences :
- Iodine Absence : The lack of iodine reduces steric bulk and polarizability, diminishing its utility in heavy-atom-mediated reactions (e.g., Suzuki-Miyaura couplings).
- Chain Length : Shorter carbon chain limits its versatility in forming macrocyclic or polymer structures.
Data Table: Comparative Analysis
| Property | (R)-4-Chloro-6-iodohept-6-en-1-ol | (E)-6-Methylhept-4-en-1-ol | 5-Chloro-1-penten-3-ol |
|---|---|---|---|
| Molecular Formula | C₇H₁₂ClIO | C₈H₁₆O | C₅H₉ClO |
| Molecular Weight | 274.53 g/mol | 128.21 g/mol | 120.58 g/mol |
| Halogen Substituents | Cl, I | None | Cl |
| Chirality | (R)-configuration | None | None |
| Primary Applications | Synthetic intermediate | Fragrance industry | Solvent/Intermediate |
Research Findings and Challenges
- Reactivity : The iodine atom in (R)-4-Chloro-6-iodohept-6-en-1-ol makes it a candidate for transition-metal-catalyzed reactions (e.g., Heck or Ullmann couplings), though competing elimination pathways due to the allylic chlorine may complicate synthesis .
- Synthetic Accessibility : The stereoselective introduction of both chlorine and iodine atoms remains underdeveloped, highlighting a gap in asymmetric halogenation methodologies.
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